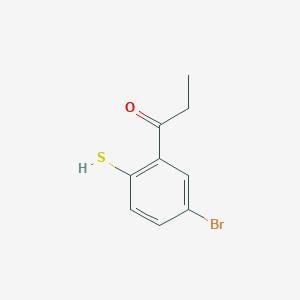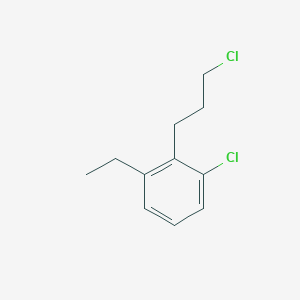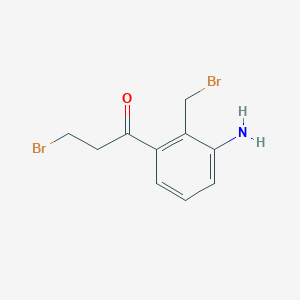
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, a fluorine atom on the cyclopentane ring, and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced via fluorination reactions, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butyloxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during synthesis. The fluorine atom can participate in various substitution reactions, while the carboxylic acid group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific application and reactions being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
- 1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom on the cyclopentane ring, which can significantly alter its reactivity and properties compared to similar compounds. This fluorine atom can enhance the compound’s stability and influence its interactions in biological systems.
Propriétés
Formule moléculaire |
C11H18FNO4 |
|---|---|
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-7(12)6-11/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Clé InChI |
ZUOITODXZJNYCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCC(C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


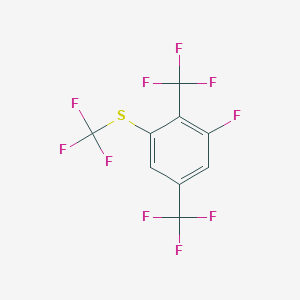
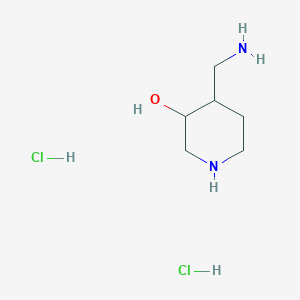
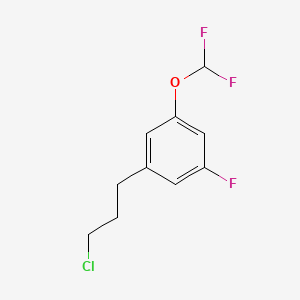
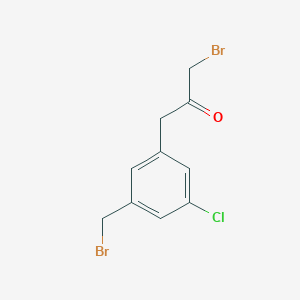
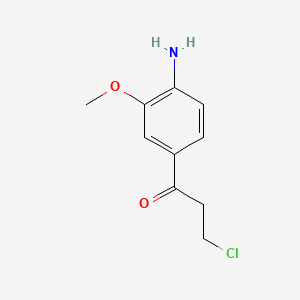


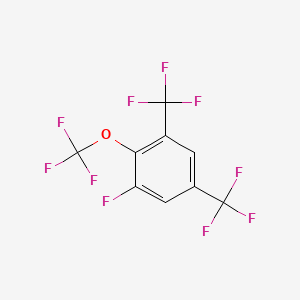


![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
